![molecular formula C22H29N3O6S B077972 3-[[9,10-Dihydro-4-(methylamino)-9,10-dioxo-1-anthryl]aminopropyl]trimethylammonium methyl sulphate CAS No. 14254-18-3](/img/structure/B77972.png)
3-[[9,10-Dihydro-4-(methylamino)-9,10-dioxo-1-anthryl]aminopropyl]trimethylammonium methyl sulphate
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
3-[[9,10-Dihydro-4-(methylamino)-9,10-dioxo-1-anthryl]aminopropyl]trimethylammonium methyl sulphate is a synthetic compound with a complex chemical structure. It is commonly known as MitoTracker Red, a fluorescent dye that is widely used in biological research for staining mitochondria. This compound is a derivative of rhodamine, a fluorescent dye that has been used in various fields of research, including biochemistry, cell biology, and neuroscience.
作用机制
The mechanism of action of MitoTracker Red involves its accumulation in the mitochondria due to its positive charge, which is attracted to the negative charge of the mitochondrial membrane potential. Once inside the mitochondria, the dye binds to mitochondrial proteins and emits a red fluorescence when excited by light. The fluorescence intensity is proportional to the mitochondrial mass and membrane potential.
生化和生理效应
MitoTracker Red has no known biochemical or physiological effects on cells. It is a non-toxic dye that is well tolerated by cells and does not interfere with mitochondrial function or cell viability. However, it is important to note that the use of this dye can affect the mitochondrial membrane potential and alter mitochondrial function, particularly at high concentrations.
实验室实验的优点和局限性
The advantages of using MitoTracker Red in lab experiments include its ability to selectively stain mitochondria, its high fluorescence intensity, and its compatibility with various imaging techniques. It is also a non-toxic dye that does not interfere with cell viability or mitochondrial function. However, the limitations of using this dye include its cost, the complex synthesis process, and the potential for altering mitochondrial function at high concentrations.
未来方向
There are several future directions for the use of MitoTracker Red in biological research. One potential direction is the development of new derivatives of this dye with improved properties, such as increased fluorescence intensity or specificity for certain types of mitochondria. Another direction is the use of this dye in combination with other fluorescent dyes or imaging techniques to study mitochondrial dynamics in live cells. Additionally, the use of MitoTracker Red in animal models may provide new insights into the role of mitochondria in various diseases and disorders.
合成方法
The synthesis of MitoTracker Red involves several steps. The first step involves the synthesis of 9,10-dihydro-4-(methylamino)-9,10-dioxo-1-anthracene carboxylic acid, which is then reacted with N-(3-aminopropyl) trimethylammonium chloride to form the final product. The synthesis of this compound is a complex process that requires expertise in organic chemistry.
科学研究应用
MitoTracker Red is widely used in biological research, particularly in the field of cell biology. It is used as a marker for mitochondria, which are organelles responsible for producing energy in cells. The dye accumulates in the mitochondria and emits a bright red fluorescence when excited by light of a specific wavelength. This property makes it an ideal tool for visualizing mitochondria in live cells and studying their dynamics.
属性
CAS 编号 |
14254-18-3 |
|---|---|
产品名称 |
3-[[9,10-Dihydro-4-(methylamino)-9,10-dioxo-1-anthryl]aminopropyl]trimethylammonium methyl sulphate |
分子式 |
C22H29N3O6S |
分子量 |
463.5 g/mol |
IUPAC 名称 |
methyl sulfate;trimethyl-[3-[[4-(methylamino)-9,10-dioxoanthracen-1-yl]amino]propyl]azanium |
InChI |
InChI=1S/C21H25N3O2.CH4O4S/c1-22-16-10-11-17(23-12-7-13-24(2,3)4)19-18(16)20(25)14-8-5-6-9-15(14)21(19)26;1-5-6(2,3)4/h5-6,8-11H,7,12-13H2,1-4H3,(H-,22,23,25,26);1H3,(H,2,3,4) |
InChI 键 |
WXRXAZZQRGZYSG-UHFFFAOYSA-N |
SMILES |
CNC1=C2C(=C(C=C1)NCCC[N+](C)(C)C)C(=O)C3=CC=CC=C3C2=O.COS(=O)(=O)[O-] |
规范 SMILES |
CNC1=C2C(=C(C=C1)NCCC[N+](C)(C)C)C(=O)C3=CC=CC=C3C2=O.COS(=O)(=O)[O-] |
其他 CAS 编号 |
14254-18-3 |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。



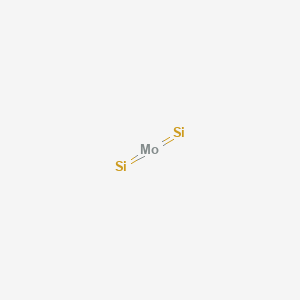
![2-(Chloromethyl)-6-nitro-1H-benzo[D]imidazole](/img/structure/B77890.png)
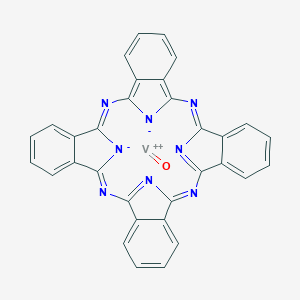
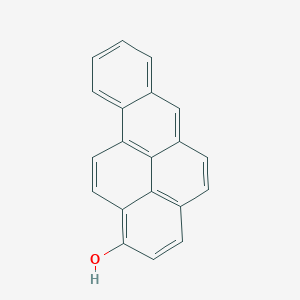
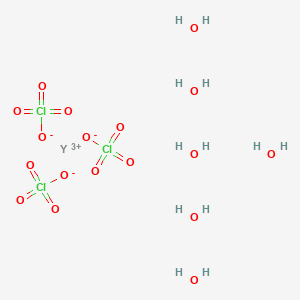
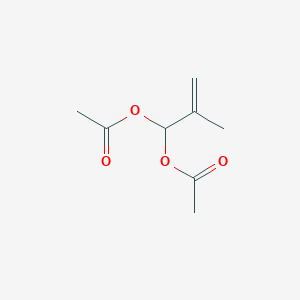
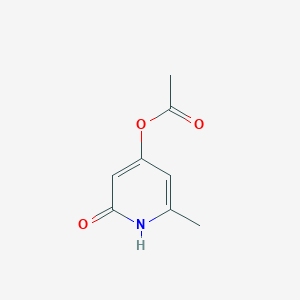
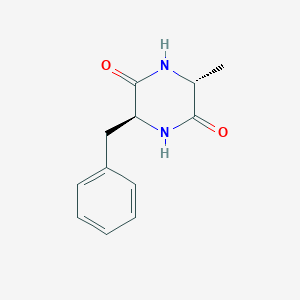


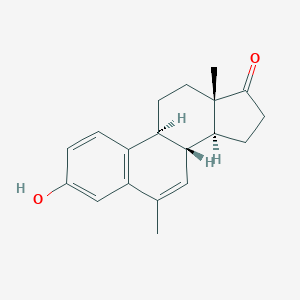
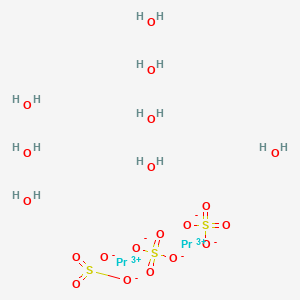
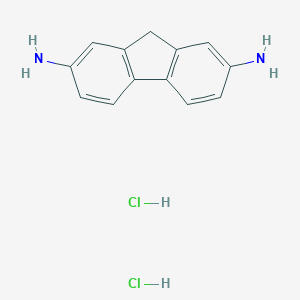
![2-(Chloromethyl)-6-methoxy-1h-benzo[d]imidazole](/img/structure/B77917.png)